Didocosylamine
Description
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Properties
CAS No. |
53171-44-1 |
|---|---|
Molecular Formula |
C44H91N |
Molecular Weight |
634.2 g/mol |
IUPAC Name |
N-docosyldocosan-1-amine |
InChI |
InChI=1S/C44H91N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45H,3-44H2,1-2H3 |
InChI Key |
QUISWUAUMRRNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Didocosylamine (CAS 53171-44-1): Technical Monograph & Safety Guide for LNP Development
The following technical guide provides an in-depth analysis of Didocosylamine (CAS 53171-44-1), tailored for researchers in drug delivery and materials science.
Executive Summary
Didocosylamine (also known as Dibehenylamine) is a high-molecular-weight secondary amine comprising two hydrophobic C22 alkyl chains. In the context of modern drug development, it serves as a critical intermediate in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs).[1] Its ultra-long hydrophobic tails (C22) confer enhanced stability and altered phase transition temperatures to LNP bilayers, influencing the endosomal release kinetics of mRNA payloads.
This guide synthesizes the physicochemical profile, safety protocols, and application workflows for Didocosylamine, moving beyond generic safety data to address its specific utility in nucleic acid delivery systems.
Part 1: Chemical Identity & Physicochemical Profile
Didocosylamine is a lipophilic solid at room temperature. Its secondary amine functionality (
Key Chemical Data
| Property | Specification |
| CAS Number | 53171-44-1 |
| Chemical Name | Didocosylamine; Di-n-docosylamine; Dibehenylamine |
| Molecular Formula | |
| Molecular Weight | 634.22 g/mol |
| Appearance | White to off-white waxy solid or powder |
| Solubility | Insoluble in water.[2][3][4][5][6] Soluble in Chloroform, THF, hot Ethanol, and Toluene. |
| pKa (Calculated) | ~10.5–11.0 (Typical for dialkylamines; protonated at physiological pH) |
| Melting Point | ~75–85°C (Estimated based on C18 homolog Distearylamine MP ~72°C) |
Structural Visualization
The following diagram illustrates the structural logic of Didocosylamine as a precursor.
Caption: Structural composition of Didocosylamine showing the central reactive amine flanked by two docosyl (behenyl) chains.
Part 2: Safety & Hazard Assessment (Core Directive)
While long-chain amines like Didocosylamine are less acutely toxic via oral routes than their short-chain counterparts (e.g., diethylamine) due to poor absorption, they present specific hazards in a laboratory setting, particularly regarding surface corrosion and environmental toxicity .
GHS Hazard Classification
-
Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns and eye damage). Note: Even if solid, contact with moisture on skin can generate high local pH.
-
Aquatic Toxicity (Acute & Chronic): Category 1 (Very toxic to aquatic life with long-lasting effects).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory irritation).
Critical Handling Protocols
1. Exposure Control (The "Zero-Contact" Rule)
Because Didocosylamine is a solid that can form dust, inhalation is a primary risk.
-
Engineering Control: All weighing and transfer must occur inside a chemical fume hood or a powder containment enclosure.
-
PPE: Nitrile gloves (double-gloved recommended during synthesis), safety goggles, and a lab coat.
-
Respiratory Protection: If dust formation is uncontrolled, use a P95/P100 particulate respirator.
2. Self-Validating Solubility Check
Why: Incomplete dissolution during synthesis leads to heterogeneous reaction mixtures and inaccurate stoichiometry.
-
Protocol: Before adding electrophiles (e.g., epoxides), dissolve Didocosylamine in the chosen solvent (e.g., Ethanol/THF) at 50°C .
-
Validation: The solution must be optically clear. If turbidity persists, the amine is not fully solvated, which will stall the reaction.
3. Spill Management
-
Solid Spill: Do not sweep dry. Dampen with an inert oil (e.g., mineral oil) to suppress dust, then scoop into hazardous waste.
-
Decontamination: Clean surfaces with a dilute acetic acid solution (5%) to neutralize residual amine, followed by soap and water.
Part 3: Application in LNP Synthesis
The primary utility of Didocosylamine in drug development is as a hydrophobic tail precursor for ionizable lipids. The C22 chains provide a higher phase transition temperature (
Experimental Protocol: Synthesis of a C22-Ionizable Lipid
Objective: Synthesize a tertiary amino-lipid by conjugating Didocosylamine to a hydrophilic headgroup (e.g., via Michael addition to an acrylate).
Reagents:
-
Didocosylamine (1.0 equiv)
-
Acrylate/Epoxide Headgroup (e.g., 3-(Dimethylamino)propyl acrylate) (1.2 equiv)
-
Solvent: Ethanol or THF (Anhydrous)
-
Catalyst: None usually required; mild heating accelerates kinetics.
Step-by-Step Methodology:
-
Solvation:
-
Charge a round-bottom flask with Didocosylamine (10 mmol, ~6.34 g).
-
Add anhydrous Ethanol (50 mL).
-
Heat to 60°C with magnetic stirring until fully dissolved (Clear solution check).
-
-
Reaction:
-
Monitoring (TLC/LC-MS):
-
Check for the disappearance of the secondary amine peak.
-
Note: Secondary amines can be visualized on TLC using Ninhydrin stain (faint pink/purple) or Iodine vapor.
-
-
Purification:
-
Evaporate solvent under reduced pressure.
-
Recrystallize from cold acetone or purify via flash column chromatography (Silica gel; DCM:MeOH gradient).
-
Workflow Visualization
The following diagram maps the synthesis and formulation logic.
Caption: Workflow from Didocosylamine precursor to final C22-stabilized Lipid Nanoparticle.
Part 4: Storage & Stability
-
Atmospheric Sensitivity: Secondary amines can absorb atmospheric
to form carbamates (white crust).-
Protocol: Store under an inert atmosphere (Argon or Nitrogen).
-
-
Oxidation: Long alkyl chains are generally stable, but the amine center is susceptible to oxidation over long periods.
-
Storage: Keep in amber glass vials at +4°C or -20°C .
-
-
Shelf Life: >2 years if stored properly (desiccated and sealed).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3676 (Lidocaine) [Note: Used for comparative amine pKa and solubility modeling]. Retrieved from [Link]
-
Australian Government Department of Health (2017). Fatty amines, di(long chain)alkyl: Human health tier II assessment. (NICNAS).[8] Retrieved from [Link]
-
Factor Bioscience (2024). Novel Ionizable Lipids Derived from 2-Hydroxypropylamine and Spermine for mRNA-LNP Delivery.[9] Retrieved from [Link]
-
Han, X., et al. (2025). New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups.[1] Nature Communications/NIH. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Amines, di-C12-18-alkyl. (Proxy for C22 homolog safety data). Retrieved from [Link]
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thermodynamic stability of long-chain secondary amines
Thermodynamic Stability of Long-Chain Secondary Amines: A Technical Guide
Audience: Researchers, Formulation Scientists, and Drug Development Professionals. Focus: Chemical thermodynamics, degradation kinetics, phase behavior, and impurity profiling.
Part 1: Executive Technical Synthesis
Long-chain secondary amines (LCSAs), such as dioctylamine (DOA) and didodecylamine (DDA), occupy a unique thermodynamic niche. While the hydrophobic alkyl tails provide steric shielding and phase stability in organic matrices, the secondary amine moiety remains a "hotspot" for specific, high-consequence degradation pathways.
The thermodynamic stability of LCSAs is defined by a stability paradox :
-
Thermal Robustness: They possess high thermal decomposition onset temperatures (
), driven by strong C-C and C-N bond dissociation energies (BDE). -
Oxidative Vulnerability: The
-carbon C-H bond is thermodynamically susceptible to radical abstraction ( ), leading to imine formation and chain scission. -
Nitrosation Risk: In the presence of nitrosating agents, the formation of N-nitrosamines is thermodynamically favored (
) and kinetically accelerated in multiphasic (micellar) systems common to LCSA formulations.
Part 2: Thermodynamic Fundamentals
To predict stability, we must quantify the energy barriers governing the integrity of the molecule.
Bond Dissociation Energies (BDE)
The stability of LCSAs is dictated by the weakest link. Contrary to intuition, the N-H bond is not the primary oxidative failure point; the
| Bond Type | Location | Approx.[1][2] BDE (kcal/mol) | Implications for Stability |
| N-H | Amine center | ~101 | Relatively stable against direct homolysis. |
| Adjacent to N | ~91 | Primary site of oxidative attack. The lone pair on N stabilizes the resulting radical via resonance. | |
| C-N | Chain attachment | ~80-85 | Susceptible to thermal cleavage at high |
| C-C | Alkyl chain | ~83-85 | Generally stable; breakdown occurs only during pyrolysis. |
Acid-Base Thermodynamics (pKa)
The basicity of LCSAs drives their nucleophilicity and interaction with acidic excipients/impurities.
-
Aqueous pKa:
(Extrapolated). Note: Due to extreme insolubility, aqueous pKa is theoretical. -
Non-Aqueous pKa (DMSO):
. -
Impact: In organic phases, LCSAs are potent nucleophiles. They will aggressively scavenge protons or electrophiles (like peroxides or nitrites), initiating degradation cascades.
Part 3: Chemical Instability & Degradation Pathways
Oxidative Degradation (The -Carbon Pathway)
LCSAs degrade via a radical chain mechanism initiated by trace hydroperoxides or transition metals (
Mechanism:
-
Initiation: Hydrogen abstraction from the
-carbon by a radical ( ).[3] -
Propagation: Oxygen addition forms a peroxy radical, which abstracts H from another amine to form a hydroperoxide.
-
Termination/Scission: The hydroperoxide dehydrates to an Enamine/Imine . Hydrolysis of the imine cleaves the chain, yielding an Aldehyde and a Primary Amine .
N-Nitrosamine Formation (The Regulatory Critical Path)
The reaction of LCSAs with nitrosating agents (
-
Thermodynamics: Highly exergonic.
-
Micellar Catalysis: Because LCSAs are surfactants, they form micelles in aqueous/organic mixtures. The nitrosating agents partition into the micelle surface, increasing the local concentration and accelerating the reaction rate by orders of magnitude compared to simple secondary amines.
Visualization of Degradation Pathways
Figure 1: Primary degradation pathways for long-chain secondary amines showing oxidative cleavage and nitrosation.
Part 4: Physical Stability & Phase Behavior
The thermodynamic stability of LCSAs is also physical. Their utility often depends on remaining in a specific phase (e.g., lipid nanoparticles, organic synthesis layers).
Hansen Solubility Parameters (HSP)
To predict compatibility with solvents or polymers, we estimate the HSP values.[4][5] LCSAs are dominated by Dispersion forces (
| Parameter | Symbol | Value (MPa | Physical Interpretation |
| Dispersion | ~16.0 - 17.0 | High affinity for non-polar solvents (Hexane, Toluene). | |
| Polarity | ~1.5 - 2.5 | Very low polarity; poor solubility in MeOH/ACN. | |
| H-Bonding | ~3.0 - 4.0 | Moderate capability (Donor/Acceptor), but shielded by alkyl tails. |
Implication: LCSAs will phase separate in aqueous environments. In formulation, this drives them to interfaces, stabilizing emulsions but also exposing them to interfacial oxidation catalysts.
Part 5: Experimental Protocols for Stability Profiling
Do not rely on standard ICH conditions alone. LCSAs require specific stress tests due to their lipophilicity.
Protocol A: Oxidative Stress Testing (High-Surface Area)
Why: Bulk liquids oxidize slowly due to limited
-
Preparation: Dissolve LCSA in Heptane (10 mg/mL).
-
Deposition: Pipette 100
L into open HPLC vials. Evaporate solvent under to form a thin film. -
Stressing: Place vials in a chamber at
/ 75% RH.-
Variable: Introduce a beaker of 3%
in the chamber to generate hydroxyl radicals (vapor phase).
-
-
Analysis: Reconstitute in Isopropanol. Analyze via LC-HRMS (Q-TOF) .
-
Target Ions: Look for
(N-oxide) and (Imine).
-
Protocol B: Nitrosamine Formation Potential (NAP Test)
Why: To determine the kinetic susceptibility to trace nitrites.
-
Medium: 90:10 Dioxane:Water (buffered to pH 3.0 with phosphate). Note: Dioxane ensures LCSA solubility.
-
Reactants: Add LCSA (10 mM) and Sodium Nitrite (50 mM).
-
Incubation:
for 4 hours. -
Quench: Add Ammonium Sulfamate (excess) to destroy residual nitrite.
-
Analysis: GC-MS/MS (EI source).
-
Monitoring: Single Ion Monitoring (SIM) for the specific nitrosamine mass (
).
-
Protocol C: Thermal Stability (TGA/DSC)
Why: To define processing limits (e.g., hot melt extrusion).
-
Instrument: TGA (Thermogravimetric Analysis).
-
Pan: Alumina (open).
-
Ramp:
/min from to under Nitrogen . -
Critical Data Point: Record
(1% weight loss).-
Expectation: Pure LCSAs should be stable up to
. Early weight loss indicates solvent occlusion or pre-existing degradation.
-
Part 6: References
-
Lalevée, J., et al. (2002).[6] "N-H and
(C-H) Bond Dissociation Enthalpies of Aliphatic Amines." Journal of the American Chemical Society.[6] Link -
Abbott, S. "Hansen Solubility Parameters: Basics and Theory." Hansen-Solubility.com. Link
-
FDA Guidance for Industry. (2021). "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration. Link
-
Gowenlock, B. G., et al. (1962). "The dissociation energy of the C-N bond in benzylamine." Transactions of the Faraday Society. Link
-
PubChem. "Dioctylamine Compound Summary." National Library of Medicine. Link
Sources
A Technical Guide to the Thermal Characterization of Didocosylamine: Melting Point and Phase Transition Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thermal Properties in Long-Chain Amines
Didocosylamine, a symmetrical secondary amine with two C22 alkyl chains, belongs to a class of long-chain amines that are integral to various applications in drug development and material science. Their utility as excipients, in the formation of lipid nanoparticles for drug delivery, and as surface modifying agents is intrinsically linked to their physical properties. Among the most critical of these are the melting point and phase transition behaviors. These thermal characteristics govern the stability, processability, and ultimately, the performance of the final formulation. A thorough understanding of how didocosylamine behaves with changes in temperature is therefore not merely academic, but a prerequisite for its rational application.
This guide provides an in-depth exploration of the melting point and phase transitions of didocosylamine. While specific experimental data for this particular amine is not widely published, we will leverage data from analogous long-chain amines and fundamental physicochemical principles to predict its behavior. More importantly, this document will serve as a practical guide for the experimental determination of these properties, with a focus on Differential Scanning Calorimetry (DSC), a cornerstone technique in thermal analysis.[1][2]
Physicochemical Foundations of Melting and Phase Transitions in Long-Chain Amines
The melting of a crystalline solid, such as didocosylamine, is a first-order phase transition characterized by a sharp change in enthalpy and volume at a specific temperature. For long-chain amines, the melting process is more complex than for simple small molecules. The long alkyl chains can adopt various packed arrangements in the solid state, a phenomenon known as polymorphism. Each polymorphic form will have a unique crystal lattice and, consequently, a distinct melting point and enthalpy of fusion.
The thermal behavior of these molecules is dominated by the van der Waals interactions between the long alkyl chains. The strength of these interactions, and thus the melting point, generally increases with chain length. The presence of the secondary amine group introduces the capacity for hydrogen bonding, which further stabilizes the crystal lattice.[3]
It is also common for long-chain amines to exhibit solid-solid phase transitions at temperatures below the final melting point. These transitions involve rearrangements of the crystal packing into different polymorphic forms and are also detectable by techniques such as DSC.
Expected Thermal Profile of Didocosylamine
The thermal behavior of didocosylamine is likely to be characterized by one or more endothermic events when analyzed by DSC. A major endotherm will correspond to the final melting of the crystalline structure into an isotropic liquid. It is also plausible that smaller endothermic or exothermic events may be observed at lower temperatures, corresponding to polymorphic transitions.
Table 1: Predicted and Analogous Thermal Properties of Long-Chain Secondary Amines
| Compound | Molecular Formula | Alkyl Chain Length | Reported Melting Point (°C) | Expected Melting Point Range for Didocosylamine (°C) |
| Di-n-decylamine | C20H43N | C10 | 32.5 - 48.0[4] | \multirow{2}{*}{70 - 90} |
| Didocosylamine | C44H91N | C22 | Not Reported |
Note: The expected melting point range for didocosylamine is an educated estimate based on the trend of increasing melting points with longer alkyl chain lengths in homologous series of lipids and amines.
Experimental Determination of Melting Point and Phase Transitions by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1] It is the primary method for determining melting points and studying phase transitions of materials like didocosylamine.[2][5][6]
Principle of DSC
In a heat-flux DSC instrument, the sample and an inert reference (usually an empty pan) are heated at a constant rate.[1] When the sample undergoes a thermal event, such as melting, it will absorb heat, creating a temperature difference between the sample and the reference. This differential heat flow is detected and plotted against temperature, resulting in a thermogram. An endothermic event, like melting, appears as a peak on the thermogram.
Experimental Protocol for DSC Analysis of Didocosylamine
Objective: To determine the melting point and identify any phase transitions of a didocosylamine sample.
Materials:
-
Didocosylamine sample (high purity)
-
DSC instrument (e.g., TA Instruments, Mettler Toledo)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the didocosylamine sample into an aluminum DSC pan.
-
Hermetically seal the pan using a crimper. This prevents any loss of sample due to volatilization.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 120°C).
-
Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min). This step is crucial for observing crystallization and any polymorphic transitions upon cooling.
-
Perform a second heating scan under the same conditions as the first. The second heating scan is often used for data analysis as it provides information on the thermal properties of the sample after a controlled thermal history.
-
-
Data Analysis:
-
From the second heating scan of the thermogram, determine the onset temperature of the melting peak, which is typically reported as the melting point.
-
The peak temperature and the area under the peak (enthalpy of fusion) should also be recorded.
-
Analyze the thermogram for any other thermal events, such as solid-solid transitions, which would appear as smaller peaks at temperatures below the main melting peak.
-
Self-Validating System and Causality
This protocol incorporates a self-validating system. The use of a second heating scan after a controlled cooling step helps to ensure that the observed thermal events are reproducible and characteristic of the material itself, rather than artifacts of its previous thermal history. The choice of a 10°C/min heating rate is a standard practice that provides a good balance between resolution and sensitivity. A slower heating rate could provide better resolution of closely spaced thermal events, while a faster rate might be used for screening purposes.
Visualizing the Experimental Workflow and Data
Diagram 1: DSC Experimental Workflow
Caption: Workflow for DSC analysis of didocosylamine.
Diagram 2: Interpreting a DSC Thermogram
Caption: Idealized DSC thermogram showing key features.
Conclusion and Future Perspectives
The thermal characterization of didocosylamine is crucial for its effective use in pharmaceutical and materials science applications. While specific literature data on its melting point and phase transitions are scarce, a combination of theoretical understanding, data from analogous compounds, and robust experimental techniques like DSC allows for a comprehensive evaluation of its thermal properties. The methodologies outlined in this guide provide a clear and scientifically sound framework for researchers to determine the precise melting point and phase transition behavior of didocosylamine and other long-chain amines. Such data is invaluable for formulation development, stability studies, and quality control, ensuring the reliable performance of products that incorporate these versatile molecules. Further studies employing techniques such as X-ray diffraction (XRD) in conjunction with DSC would provide even deeper insights into the polymorphic behavior of didocosylamine.
References
-
Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - NIH. Available at: [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture - ACS Publications. Available at: [Link]
-
Basic Properties of Amines - Chemistry LibreTexts. Available at: [Link]
-
Chemical Properties of di-n-Decylamine (CAS 1120-49-6) - Cheméo. Available at: [Link]
-
THERMODYNAMICS OF AMINE MIXTURES. SYSTEMS FORMED BY ALKYL-AMINE AND ETHER, OR N,N- DIALKYLAMIDE, OR ETHANENITRILE - arXiv. Available at: [Link]
-
Accessing secondary amine containing fine chemicals and polymers with an earth-abundant hydroaminoalkylation catalyst - Green Chemistry (RSC Publishing). Available at: [Link]
-
Amines 5. Identification of Primary & Secondary Amines. - YouTube. Available at: [Link]
-
Differential scanning calorimetry - Wikipedia. Available at: [Link]
-
Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach - PMC - NIH. Available at: [Link]
-
Amines - NCERT. Available at: [Link]
-
Secondary Amine Catalysis in Enzyme Design: Broadening Protein Template Diversity through Genetic Code Expansion - NIH. Available at: [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. Available at: [Link]
-
24.2: Structure and Properties of Amines - Chemistry LibreTexts. Available at: [Link]
-
Activity and thermal stability of antioxidants by differential scanning calorimetry and electron spin resonance spectroscopy Foo - ElectronicsAndBooks. Available at: [Link]
-
A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed. Available at: [Link]
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- 5. Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A differential scanning calorimetry study of the interaction of free fatty acids with phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Didocosylamine vs. Dioleylamine in Lipid Nanoparticle Formulations
Executive Summary
This technical guide provides a rigorous comparison between Didocosylamine (Di-C22:0, saturated) and Dioleylamine (Di-C18:1, unsaturated), two secondary amines critical in the synthesis and formulation of lipid-based drug delivery systems.
For researchers in nucleic acid delivery (mRNA/siRNA) and nanomedicine, the choice between these two structural motifs dictates the fundamental phase behavior of the resulting Lipid Nanoparticle (LNP). Dioleylamine drives membrane fluidity and fusogenicity, essential for endosomal escape. In contrast, Didocosylamine confers extreme membrane rigidity and solid-phase ordering, utilized for sustained release profiles and stabilizing non-bilayer structures.
Physicochemical Properties Comparison
The divergent behaviors of these amines stem directly from their hydrocarbon chain architecture.
| Property | Dioleylamine | Didocosylamine |
| IUPAC Name | (Z)-N-[(Z)-octadec-9-enyl]octadec-9-en-1-amine | N-docosyldocosan-1-amine |
| Common Name | Di-C18:1 Amine | Di-C22:0 Amine (Dibehenylamine) |
| CAS Number | 40165-68-2 | 53171-44-1 |
| Molecular Formula | C36H71N | C44H91N |
| Molecular Weight | ~517.9 g/mol | ~646.2 g/mol |
| Chain Architecture | C18:1 (cis-9) x 2 | C22:0 (Saturated) x 2 |
| Phase at 25°C | Liquid (Viscous Oil) | Solid (Waxy Crystal) |
| Melting Point | ~15–20°C | >75°C (Estimated based on C22 analogs) |
| Lipid Packing Parameter | > 1 (Inverted Cone) | ~1 (Cylindrical to Cone) |
| Solubility | Soluble in Ethanol, Chloroform at RT | Soluble in Chloroform/Ethanol only at >70°C |
Structural Visualization
The following diagram illustrates the steric impact of the cis-double bond in Dioleylamine versus the linear packing of Didocosylamine.
Figure 1: Structural causality linking hydrocarbon chain architecture to LNP functional outcomes.
Structure-Function Analysis in Drug Delivery
Dioleylamine: The Engine of Endosomal Escape
Dioleylamine is the preferred backbone for synthesizing ionizable lipids (e.g., DLin-KC2-DMA analogs) used in RNA delivery.
-
Mechanism: The cis-double bond at the 9th carbon creates a "kink" in the hydrophobic tail. This increases the cross-sectional area of the tail relative to the headgroup (Packing Parameter > 1).
-
Impact: This geometry favors the formation of the inverted hexagonal phase (HII) upon acidification in the endosome. The HII phase is highly fusogenic, destabilizing the endosomal membrane and releasing the mRNA payload into the cytosol.
-
Criticality: Without this unsaturation, LNPs often remain trapped in endosomes, leading to lysosomal degradation of the cargo.
Didocosylamine: The Anchor of Stability
Didocosylamine is less common in transient gene expression but vital for Solid Lipid Nanoparticles (SLNs) and sustained release formulations.
-
Mechanism: The long, saturated C22 chains exhibit strong van der Waals interactions, resulting in a high phase transition temperature (
). At physiological temperature (37°C), these lipids remain in a "gel" or solid-ordered phase. -
Impact: This rigidity minimizes leakage of small molecule drugs and prevents the premature exchange of lipids with serum lipoproteins (e.g., ApoE). It creates a "frozen" core that is ideal for long-circulating carriers or vaccines requiring extreme thermal stability.
Experimental Protocols
Protocol A: High-Efficiency mRNA LNP Formulation (Dioleylamine-based)
Objective: Synthesize fluid LNPs for maximum transfection efficiency.
Materials:
-
Ionizable Lipid (derived from Dioleylamine)
-
PEG-Lipid (DMG-PEG2000)
-
mRNA cargo (in Citrate Buffer pH 4.0)
Workflow:
-
Lipid Dissolution: Dissolve all lipids in 100% Ethanol at a molar ratio of 50:10:38.5:1.5. Note: Dioleylamine components dissolve instantly at Room Temperature (RT).
-
Mixing: Use a microfluidic mixer (e.g., NanoAssemblr) or T-junction mixer.
-
Flow Rate Ratio: 3:1 (Aqueous:Ethanol).
-
Total Flow Rate: 12 mL/min.
-
-
Dialysis: Dialyze immediately against PBS (pH 7.4) for 6 hours to remove ethanol and neutralize pH.
-
Filtration: Sterile filter (0.2 μm).
Protocol B: Thermally Stable SLN Formulation (Didocosylamine-based)
Objective: Synthesize rigid nanoparticles for sustained drug release.
Materials:
-
Didocosylamine (or C22-derivative)
-
Hydrophobic Drug Cargo (e.g., Paclitaxel)
-
Surfactant (Poloxamer 188)
Workflow:
-
Thermal Preparation (Critical): Heat the Didocosylamine and DSPC in ethanol to 80°C (must be >
of Didocosylamine). Ensure complete solubilization. -
Aqueous Heating: Heat the aqueous phase (containing surfactant) to 80°C .
-
Hot Injection: Inject the hot ethanolic lipid phase into the hot aqueous phase under vigorous stirring (or microfluidics with heated lines).
-
Caution: If the temperature drops below 75°C during mixing, the Didocosylamine will crystallize prematurely, causing nozzle clogging or heterogeneous particle formation.
-
-
Controlled Cooling: Allow the mixture to cool to RT slowly (1°C/min) to promote an ordered crystal lattice structure, which locks the drug inside the core.
Comparative Formulation Workflow
Figure 2: Process flow differences necessitated by the high melting point of Didocosylamine.
References
-
PubChem. Dioleylamine (Compound Summary). National Library of Medicine. Available at: [Link]
- Tenchov, R., et al. (2021).Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement. ACS Nano.
- Kulkarni, J. A., et al. (2018).The role of lipid components in lipid nanoparticles for vaccines and gene therapy. Expert Opinion on Drug Delivery.
-
Inside Therapeutics. A complete guide to understanding Lipid nanoparticles (LNP). Available at: [Link]
Sources
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endosomal Escape of Lipid Nanoparticles: A Perspective on the Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Lipid nanoparticles: a complete guide to understanding LNP - Inside Therapeutics [insidetx.com]
Executive Summary: The "Heavyweight" of Surface Modification
Title: Technical Guide to Didocosylamine: Surface Thermodynamics, Monolayer Architecture, and Nanotechnology Applications
Didocosylamine (N-docosyldocosan-1-amine, CAS: 53171-44-1) represents a specialized class of ultra-long-chain secondary amines used in advanced surface chemistry. Unlike its shorter analogs (e.g., dioctadecylamine), the dual C22 alkyl chains of didocosylamine provide exceptional hydrophobicity, thermal stability, and molecular packing density.
This guide serves as a technical manual for researchers utilizing didocosylamine in Langmuir-Blodgett (LB) film fabrication , nanoparticle surface passivation , and rheology modification . The core value of this molecule lies in its ability to form highly condensed, crystalline-like monolayers that are resistant to collapse and desorption, making it a critical component in developing robust hydrophobic coatings and stable electronic interfaces.
Physicochemical Architecture & Properties
To effectively utilize didocosylamine, one must understand its molecular geometry and how it dictates surface behavior.
Molecular Profile:
-
Formula:
-
Structure: Secondary amine flanked by two docosyl (C22) chains.
-
Molecular Weight: ~634.2 g/mol
-
Physical State: Waxy solid; Melting Point >75°C (extrapolated from C18 analogs).
-
Solubility: Insoluble in water/ethanol. Soluble in warm chloroform, toluene, and hexane.
Table 1: Comparative Analysis of Dialkylamines in Surface Chemistry
| Property | Dioctadecylamine (C18) | Didocosylamine (C22) | Impact on Application |
| Chain Length | 18 Carbons | 22 Carbons | Increased Van der Waals forces; higher melting point.[1] |
| Packing Parameter | ~0.8 - 0.9 | > 0.95 | Favors planar bilayers/monolayers over curved micelles. |
| Monolayer Phase | Liquid Condensed (LC) | Solid Condensed (SC) | Forms rigid, defect-free films for dielectric layers. |
| Desorption Rate | Low | Negligible | Superior long-term stability in aqueous subphases. |
| Synthesis Temp | < 300°C | > 320°C | Allows higher temperature nanoparticle synthesis. |
Surface Thermodynamics: Langmuir Monolayer Behavior
The primary utility of didocosylamine is in the formation of Langmuir monolayers. Due to the strong lateral cohesive forces between the C22 chains, didocosylamine exhibits distinct thermodynamic behavior at the air-water interface.
Isotherm Characteristics
When compressed on a Langmuir trough, didocosylamine does not show a distinct Liquid Expanded (LE) phase at room temperature. Instead, it transitions directly into a Solid Condensed (SC) phase.
-
Lift-off Area: Occurs at smaller molecular areas compared to single-chain amines due to tight packing.
-
Collapse Pressure: Can exceed 50 mN/m, indicating a highly stable film.
-
Hysteresis: Minimal hysteresis during compression-expansion cycles, suggesting elastic rather than viscous behavior.
Interfacial Protonation Equilibrium
The amine headgroup is pH-sensitive. The ionization state determines the monolayer's electrostatic repulsion and, consequently, its packing density.
Mechanism:
-
Low pH (Acidic Subphase): Amine is protonated (
). Electrostatic repulsion expands the monolayer (lower packing density). -
High pH (Basic Subphase): Amine is neutral (
). Van der Waals attraction dominates, leading to maximal condensation.
Figure 1: Impact of subphase pH on the ionization state and physical packing of didocosylamine monolayers.
Applications in Nanotechnology & Materials Science
High-Temperature Nanocrystal Synthesis
Didocosylamine is an ideal capping agent for the synthesis of metal and semiconductor nanocrystals (e.g., Quantum Dots, Gold Nanorods) that require reaction temperatures above 300°C.
-
Why C22? Standard amines (Oleylamine, bp ~350°C) may degrade or evaporate too quickly at extreme temperatures. Didocosylamine's higher molecular mass reduces vapor pressure and provides a thicker steric shell, preventing Ostwald ripening.
Organic Field-Effect Transistors (OFETs)
In organic electronics, the interface between the dielectric and the semiconductor is critical. A monolayer of didocosylamine deposited on the dielectric surface:
-
Passivates Traps: Neutralizes surface hydroxyl groups (silanols).
-
Induces Crystallinity: The long alkyl chains act as a template, encouraging the semiconductor molecules (e.g., pentacene) to crystallize in a favorable vertical orientation, enhancing charge carrier mobility.
Experimental Protocols
Protocol A: Preparation of Stable Langmuir Monolayers
Objective: Form a defect-free monolayer for thermodynamic analysis or LB deposition.
Reagents:
-
Didocosylamine (>98% purity).
-
Solvent: Chloroform (HPLC grade) or 9:1 Chloroform/Methanol.
-
Subphase: Ultrapure water (18.2 MΩ·cm), pH adjusted with HCl or NaOH.
Workflow:
-
Solution Prep: Dissolve didocosylamine in chloroform to a concentration of 0.5 mg/mL. Note: Mild heating (40°C) may be required to fully dissolve the C22 chains.
-
Cleaning: Clean the Langmuir trough with ethanol and rinse 3x with ultrapure water. Aspirate the surface to remove contaminants.
-
Spreading: Using a Hamilton microsyringe, deposit 20-50 µL of the solution dropwise onto the water surface.
-
Evaporation: Allow 15-20 minutes for the solvent to evaporate.
-
Compression: Compress barriers at a rate of 5-10 mm/min. Monitor surface pressure (
) vs. Area ( ).[2][3][4] -
Target Pressure: For LB transfer, compress to 30 mN/m (solid phase) and maintain constant pressure.
Protocol B: Hydrophobic Capping of Gold Nanoparticles
Objective: Phase transfer of Au nanoparticles from water to toluene using didocosylamine.
Workflow:
-
Synthesis: Prepare citrate-stabilized Au nanoparticles (approx. 10 nm) in water.
-
Phase Transfer Solution: Dissolve didocosylamine in warm toluene (10 mM).
-
Mixing: Add the toluene solution to the aqueous nanoparticle dispersion (1:1 volume ratio).
-
Agitation: Vigorously stir or sonicate for 30 minutes. The amine headgroup binds to the Au surface, replacing citrate.
-
Separation: The Au nanoparticles will transfer to the top (toluene) phase, turning it deep red.
-
Purification: Discard the aqueous phase. Precipitate NPs with excess ethanol and centrifuge to remove free amine.
Figure 2: Phase transfer workflow for hydrophobizing nanoparticles using didocosylamine.
References
-
PubChem. (2025). Didocosylamine Compound Summary. National Library of Medicine. [Link]
- Gaines, G. L. (1966). Insoluble Monolayers at Liquid-Gas Interfaces. Interscience Publishers. (Foundational text on amine monolayer thermodynamics).
- Google Patents. (2008). Stabilizer system for stabilizing PVC (US7358286B2). (Describes industrial use of didocosylamine).
-
Industrial Chemicals Environmental Assessment. (2017). Fatty amines, di(long chain)alkyl Assessment. Australian Government Department of Health. [Link]
Sources
- 1. US20060199911A1 - Cap liners, closures and gaskets from multi-block polymers - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Modulation of Lipid Langmuir Monolayers by Methyl Dehydrodieugenol: Insights into Its Interaction with Compressibility-Modulating Lipid Interfaces for Antiprotozoal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
laboratory synthesis protocol for didocosylamine from docosanol
This guide outlines a high-purity laboratory protocol for the synthesis of Didocosylamine (also known as Dibehenylamine,
This protocol is designed for research and drug development applications (e.g., lipid nanoparticle synthesis) where high purity (>98%) and defined impurity profiles are critical.
Application Note & Laboratory Protocol
) Starting Material: 1-Docosanol (Strategic Overview
The synthesis of symmetric secondary fatty amines like didocosylamine from their corresponding alcohols presents specific challenges:
-
Solubility: The C22 alkyl chains render the substrates insoluble in standard polar solvents at room temperature, requiring high-temperature workflows.
-
Selectivity: Direct ammonolysis of alcohols (industrial route) typically yields a statistical mixture of primary, secondary, and tertiary amines, which are difficult to separate.
-
Steric Hindrance: The bulky C22 chains slow down nucleophilic substitution rates compared to shorter chain analogs.
Selected Pathway: Convergent Alkylation
To ensure "Pharma-Grade" purity, this protocol utilizes a Convergent Synthesis Strategy . The starting docosanol is split into two streams: one is activated to an electrophile (Alkyl Bromide), and the other is converted to a nucleophile (Primary Amine). These are then coupled in a controlled stoichiometry to favor the secondary amine.
-
Stream A: Activation of Docosanol
Docosyl Bromide. -
Stream B: Conversion to Docosylamine (via Azide Intermediate).
-
Coupling: Docosylamine + Docosyl Bromide
Didocosylamine.
Reaction Scheme & Workflow
Chemical Pathway (Graphviz)
Caption: Convergent synthesis pathway ensuring high selectivity for the secondary amine.
Materials & Equipment
Key Reagents
| Reagent | Grade | Role |
| 1-Docosanol | >98% (GC) | Starting Material |
| Phosphorus Tribromide (PBr | Reagent Grade | Brominating Agent |
| Sodium Azide (NaN | >99% | Azidation Agent (Toxic!) |
| Triphenylphosphine (PPh | >99% | Reducing Agent (Staudinger) |
| Potassium Carbonate (K | Anhydrous, Powder | Base |
| Solvents | Anhydrous | Toluene, DMF, THF, Xylene |
Critical Equipment[3]
-
Mechanical Stirrer: Essential. Magnetic stirring often fails due to the viscosity of the lipid slurry.
-
Dean-Stark Trap: For azeotropic removal of water (optional but recommended in Step 3).
-
High-Vacuum Line: For drying intermediates.
Detailed Experimental Protocol
Phase 1: Synthesis of Docosyl Bromide (Electrophile)
Objective: Convert the poor leaving group (-OH) into a good leaving group (-Br).
-
Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, addition funnel, and reflux condenser under inert atmosphere (N
or Ar). -
Dissolution: Charge Docosanol (10.0 g, 30.6 mmol) and anhydrous Toluene (100 mL). Heat to 60°C until fully dissolved.
-
Bromination: Cool to 0°C. Add Phosphorus Tribromide (PBr
, 1.1 mL, 11.6 mmol, 0.38 eq) dropwise over 20 minutes.-
Note: The stoichiometry is 1:3 (PBr
:Alcohol), but a slight excess of PBr ensures completion.
-
-
Reaction: Allow to warm to room temperature (RT), then heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Workup:
-
Cool to RT. Carefully quench with ice-cold saturated NaHCO
solution. -
Separate layers. Extract aqueous layer with Toluene (2x).
-
Wash combined organics with Brine, dry over MgSO
, and concentrate.
-
-
Purification: Recrystallize from Acetone.
-
Yield Target: >90% as a white solid.
-
Checkpoint: Melting Point ~45-47°C.
-
Phase 2: Synthesis of Docosylamine (Nucleophile)
Objective: Generate the primary amine partner via the Azide intermediate (safer and cleaner than Gabriel synthesis for lipids).
Step 2a: Azidation
-
Reaction: Dissolve Docosyl Bromide (4.0 g, 10.3 mmol) in anhydrous DMF (40 mL). Add Sodium Azide (1.0 g, 15.4 mmol, 1.5 eq).
-
Safety: NaN
is acutely toxic. Avoid contact with acid.
-
-
Conditions: Heat to 85°C for 6 hours.
-
Workup: Dilute with water, extract with Diethyl Ether or Toluene. Wash extensively with water to remove DMF. Dry and concentrate to yield crude Docosyl Azide (waxy solid).
Step 2b: Staudinger Reduction
-
Reaction: Dissolve crude Docosyl Azide in THF (50 mL). Add Triphenylphosphine (PPh
, 3.0 g, 11.3 mmol, 1.1 eq). -
Gas Evolution: Stir at RT for 2 hours (N
evolution observed). -
Hydrolysis: Add Water (2 mL) and heat to reflux for 3 hours to hydrolyze the aza-ylide intermediate.
-
Purification: Concentrate. Redissolve in hot Ethanol. On cooling, PPh
O (byproduct) and Docosylamine may co-precipitate.-
Acid-Base Purification: Dissolve solid in hot Toluene. Add HCl/Ether to precipitate Docosylamine·HCl salt.[1] Filter. Wash with Ether (removes PPh
O). -
Free base the amine by suspending the salt in Toluene/1M NaOH, heating to dissolve, separating the organic layer, and concentrating.
-
Phase 3: Convergent Coupling (Didocosylamine Synthesis)
Objective: Controlled alkylation of the primary amine.
-
Stoichiometry:
-
Docosylamine (Nucleophile): 1.0 equivalent (e.g., 3.25 g, 10 mmol)
-
Docosyl Bromide (Electrophile): 1.0 equivalent (e.g., 3.89 g, 10 mmol)
-
K
CO (Base): 2.0 equivalents -
Solvent: Xylene (High boiling point required for solubility).
-
-
Procedure:
-
Combine Docosylamine, Docosyl Bromide, and K
CO in Xylene (60 mL). -
Heat to reflux (approx. 140°C) for 24 hours.
-
Mechanism Control: The secondary amine is sterically hindered, reducing the rate of tertiary amine formation (Tridocosylamine). However, monitoring is essential.
-
-
Workup:
-
Filter hot to remove inorganic salts (KBr, K
CO ). -
Cool filtrate to RT.[1] The product often precipitates.
-
-
Purification (Critical):
-
The crude contains: Didocosylamine (Major), Tridocosylamine (Trace), Unreacted Primary Amine.
-
Recrystallization: Use Ethyl Acetate or Methyl Ethyl Ketone (MEK) . Didocosylamine is sparingly soluble in hot EtOAc and crystallizes upon cooling, while impurities often remain in solution or have distinct solubility profiles.
-
Alternative: Column Chromatography (Silica gel, CHCl
:MeOH:NH OH gradient).
-
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Identity | 1H-NMR (CDCl | Triplet at |
| Purity | HPLC-CAD or GC-MS | >98% Area. |
| Melting Point | DSC / Capillary | Distinct sharp peak (Lit. approx 88-90°C for C22 secondary amine). |
| Appearance | Visual | White, free-flowing powder or waxy flakes. |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete solubility | Use Toluene instead of DCM; increase temp to >60°C. |
| Emulsion during workup | Surfactant nature of product | Add saturated NaCl (Brine) and heat the mixture slightly to break emulsion. |
| Tridocosylamine impurity | Over-alkylation | Ensure strict 1:1 stoichiometry. Do not use excess bromide. |
References
-
General Fatty Amine Synthesis
-
Reck, R. A. (1985). Fatty Amines. In Bailey's Industrial Oil and Fat Products. Wiley. Link
-
-
Azide Reduction Protocol (Staudinger)
-
Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353-1406. Link
-
-
Catalytic "Borrowing Hydrogen" Alternative (Advanced)
-
Gunanathan, C., & Milstein, D. (2008). Selective Synthesis of Primary and Secondary Amines from Alcohols and Ammonia Catalyzed by a Ruthenium Pincer Complex. Angewandte Chemie International Edition, 47(45), 8661-8664. Link
- Note: This reference supports the catalytic route if reagents are available.
-
- Ralston, A. W. (1948). Fatty Acids and Their Derivatives. Wiley.
Sources
Precision Engineering of Didocosylamine Monolayers
Application Note & Protocol Guide | Version 1.0
Abstract
This technical guide outlines the procedure for the preparation, characterization, and Langmuir-Blodgett (LB) transfer of didocosylamine (di-C22-amine) monolayers. Didocosylamine (
Introduction & Mechanistic Insight
Chemical Nature of Didocosylamine
Didocosylamine consists of a secondary amine headgroup flanked by two 22-carbon alkyl chains.
-
Hydrophobicity: The dual
tails create a rigid, hydrophobic barrier, significantly more stable than shorter analogs like dioctadecylamine ( ). -
Headgroup Physics: The secondary amine (
) acts as a weak base ( ).-
Neutral State (pH > pKa): The molecule is uncharged (
). Due to the strong tail-tail attraction and lack of headgroup repulsion, the molecules tend to aggregate into 3D microcrystals immediately upon spreading, failing to form a uniform monolayer. -
Protonated State (pH < pKa): In acidic subphases, the amine protonates (
). The resulting electrostatic repulsion between headgroups counteracts the van der Waals attraction of the tails, allowing the formation of a stable, spreadable 2D liquid-expanded (LE) or liquid-condensed (LC) monolayer.
-
Applications
-
Surface Passivation: Creating hydrophobic, anti-corrosion coatings on metal oxides.
-
Model Membranes: Mimicking lipid bilayers for drug permeability studies.[1]
-
Molecular Electronics: Insulating layers in organic field-effect transistors (OFETs).
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Didocosylamine | >98% Purity | Monolayer material. |
| Chloroform | HPLC Grade, Amylene stabilized | Spreading solvent (High solubility). |
| Methanol | HPLC Grade | Co-solvent (optional) to improve spreading. |
| Water | Ultrapure (18.2 MΩ[2]·cm) | Subphase base. |
| Hydrochloric Acid (HCl) | Trace Metal Grade | Subphase pH adjustment.[3] |
| Substrates | Mica (freshly cleaved) or Si Wafer | Deposition target. |
Equipment
-
Langmuir-Blodgett Trough: Teflon (PTFE) trough with hydrophilic barriers (Delrin or hydrophilic PTFE).
-
Wilhelmy Plate: Platinum or Paper (Paper preferred for amines to avoid contamination/cleaning issues).
-
Dipper Mechanism: Vertical dipping unit with <1 µm resolution.
-
Hamilton Syringe: 50 µL or 100 µL, gas-tight.
Pre-Protocol Considerations
Subphase Preparation (Critical)
The subphase must be acidic.
-
Target pH: 3.0 – 3.5
-
Preparation: Add dilute HCl to ultrapure water.
-
Reasoning: At pH ~3, the amine is fully protonated. This charge density prevents the "islands" of molecules from collapsing into 3D crystals, maintaining a 2D gas/liquid state that can be compressed uniformly.
Spreading Solution
Didocosylamine is sparingly soluble in pure hexane due to the long C22 chains.
-
Primary Solvent: Chloroform (
). -
Concentration: 0.5 mg/mL to 1.0 mg/mL.
-
Sonicate: Sonicate for 5–10 minutes to ensure complete dissolution. Aggregates in the syringe will ruin the monolayer.
Experimental Protocol
Phase 1: Langmuir Monolayer Formation
Step 1: Cleaning
-
Wipe the trough and barriers with ethanol, then rinse 3x with ultrapure water.
-
Perform a "cleaning run": Fill with water, compress barriers. If surface pressure (
) rises > 0.2 mN/m, aspirate the surface. Repeat until clean.
Step 2: Subphase Setup
-
Fill the trough with the acidic subphase (pH 3.0–3.5).
-
Thermostat the trough to 20°C – 25°C . (Lower temperatures increase rigidity but may cause precipitation; higher temperatures expand the film).
Step 3: Spreading
-
Draw the Didocosylamine solution into the Hamilton syringe.
-
Position the needle tip ~2-3 mm above the water surface.
-
Dispense drops slowly, allowing each drop to spread before adding the next. Distribute drops evenly across the available area.
-
Wait 15–20 minutes for the solvent (Chloroform) to evaporate completely.
Step 4: Compression Isotherm
-
Start compression at a rate of 5–10 mm/min (approx. 2–5 Ų/molecule/min).
-
Monitor Surface Pressure (
) vs. Mean Molecular Area (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ).[1][2][3][4][5] -
Key Transitions:
-
Gas Phase:
mN/m. -
Lift-off: Pressure begins to rise at ~45–50 Ų/molecule.
-
Solid Phase: Steep rise in pressure indicating tight packing of C22 chains.
-
Target Pressure: Identify the pressure corresponding to the condensed phase (typically 25–30 mN/m ).
-
Phase 2: Langmuir-Blodgett Transfer (Y-Type)[7]
Step 1: Substrate Preparation
-
Hydrophilic Substrate (e.g., Mica/Glass): The first layer must be deposited on the upstroke (Heads attached to substrate).
-
Immerse the clean substrate into the subphase before spreading the monolayer (or through a clean area if using a specialized trough).
-
Spread and compress the monolayer as described in Phase 1.
-
Step 2: Deposition
-
Compress the monolayer to the Target Pressure (30 mN/m) .
-
Engage "Constant Pressure Mode" (Feedback loop active).
-
Upstroke (Layer 1): Withdraw the substrate at 2–5 mm/min .
-
Orientation: Hydrophilic heads (
) bind to the negative substrate; Hydrophobic tails ( ) face air. -
Drying: Allow the substrate to dry in air for 10–15 minutes. The film must be dry (hydrophobic) before re-immersion.
-
-
Downstroke (Layer 2 - Optional): Immerse the substrate at 2–5 mm/min .
-
Orientation: Hydrophobic tails of the new layer bind to the hydrophobic tails of the first layer (Tail-to-Tail).
-
-
Transfer Ratio (TR): Monitor the barrier movement.
-
ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Ideal TR is
.
-
Workflow Visualization
Figure 1: Operational workflow for the preparation and transfer of Didocosylamine monolayers.
Characterization & Expected Data
Surface Pressure-Area Isotherm
The isotherm is the "fingerprint" of your monolayer quality.
| Region | Molecular Area ( | Phase Description |
| Gas (G) | > 60 | Molecules are far apart; minimal interaction. |
| Liquid-Expanded (LE) | 50 – 60 | Tails begin to interact; pressure rises slowly. |
| Liquid-Condensed (LC) | 40 – 50 | Chains align vertically; steep pressure rise. Target for Transfer. |
| Collapse | < 38 | Monolayer buckles into multilayers. Pressure > 50 mN/m.[6] |
Defect Analysis (Troubleshooting)
-
Problem: Isotherm shows no "lift-off" or low collapse pressure.
-
Cause: Subphase pH is too high (>4.0). Molecules aggregated into 3D crystals before compression.
-
Fix: Lower pH to 3.0.
-
-
Problem: Transfer Ratio (TR) < 0.8.
-
Cause: Dipping speed too fast or monolayer is too rigid.
-
Fix: Reduce speed to 1 mm/min; wait longer for drying between dips.
-
References
- Gaines, G. L. (1966). Insoluble Monolayers at Liquid-Gas Interfaces. Interscience Publishers. (Foundational text on LB technique and subphase pH effects).
-
Peterson, I. R., et al. (1983). "Amino-acid and amine monolayers."[7][8][9] Thin Solid Films, 99(1-3), 233-240. Link
-
Vongachariya, A., et al. (2021). "Incorporation of Molecular Reorientation into Modeling Surface Pressure-Area Isotherms of Langmuir Monolayers." Membranes, 11(7), 546. Link
-
Biolin Scientific. "Langmuir & Langmuir Blodgett | Measurements." Application Overview. Link
-
Castillo, R., et al. (2003). "The dioctadecylamine monolayer: Textures, phase transitions, and dendritic growth." Journal of Chemical Physics, 119, 6274. (Proxy reference for long-chain amine behavior). Link
Sources
- 1. Langmuir Monolayer Techniques for the Investigation of Model Bacterial Membranes and Antibiotic Biodegradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Langmuir monolayer of lysozyme at variable subphase pH conditions: a comprehensive study on structure, morphology and hysteresis behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Modulation of Lipid Langmuir Monolayers by Methyl Dehydrodieugenol: Insights into Its Interaction with Compressibility-Modulating Lipid Interfaces for Antiprotozoal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interfacial molecular recognition of dissolved thymine by medium chain dialkyl melamine-type monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-assembly of amino-terminated monolayers depending on the chemical structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Didocosylamine as a High-Performance Ashless Corrosion Inhibitor in Lubricants
Abstract
This application note details the formulation, mechanism, and validation protocols for using Didocosylamine (Di-behenylamine, a secondary amine with two C22 alkyl chains) as an ashless corrosion inhibitor. Unlike shorter-chain amines, the C22 chain length of didocosylamine offers superior hydrophobicity and film persistency, making it ideal for severe-duty industrial lubricants, greases, and rust-preventative oils. However, its high melting point and crystallinity present solubility challenges. This guide provides a validated solubilization strategy and two distinct testing protocols: Electrochemical Impedance Spectroscopy (EIS) for mechanistic validation and ASTM D665 for industrial compliance.
Introduction & Mechanism[1][2]
Chemical Basis
Didocosylamine (
-
CAS Number: Generic secondary amines often fall under broad classifications, but specific high-purity C22 cuts are used for high-performance applications.
-
Physical State: Waxy solid at room temperature (Melting Point
65–75°C). -
Functionality: Ashless corrosion inhibition, acidic neutralization, and friction reduction.
Mechanism of Action: Self-Assembled Monolayers (SAMs)
The efficacy of didocosylamine relies on the formation of a Self-Assembled Monolayer (SAM) on ferrous surfaces.
-
Transport: The amine is dispersed in the non-polar base oil.
-
Adsorption: The polar nitrogen head group (lone pair electrons) adsorbs onto the positively charged metal surface or metal oxide layer (Chemisorption/Physisorption).
-
Organization: The long C22 alkyl tails align perpendicular to the surface due to Van der Waals forces, creating a dense, hydrophobic barrier that sterically hinders water and oxygen from reaching the metal substrate.
Regulatory Note: As a secondary amine, formulation must account for nitrosamine regulations (e.g., TRGS 611).[1] Avoid combining with nitrites or nitrosating agents.
Visualizing the Mechanism
The following diagram illustrates the adsorption pathway and barrier formation.
Figure 1: Mechanism of Didocosylamine adsorption.[2][3] The C22 tails form a dense barrier blocking corrosive agents.
Formulation Protocol: Solubilization Strategy
Due to the long C22 chains, didocosylamine has low solubility in cold Group I-III base oils. Improper solubilization leads to precipitate formation and filter plugging.
Protocol A: High-Shear Blending
Objective: Create a stable micellar dispersion or solution.
-
Base Oil Selection: Use a high-solvency base oil (e.g., Group I or Naphthenic) or a co-solvent (Ester/Alkylated Naphthalene) for the concentrate.
-
Heating: Heat the base oil to 80°C (must exceed the amine's melting point).
-
Addition: Slowly add Didocosylamine (0.05% – 0.5% wt/wt final concentration) while stirring.
-
Agitation: Mix at high shear (2000 RPM) for 30 minutes.
-
Cooling: Cool slowly to room temperature while maintaining low-speed agitation to prevent crystallization shock.
| Parameter | Specification | Reason |
| Temperature | 80°C ± 5°C | Ensures complete melting of C22 crystalline structure. |
| Concentration | 0.1% wt (Typical) | Above Critical Micelle Concentration (CMC) for max coverage. |
| Co-Solvent | 5-10% Ester | Improves polarity compatibility, preventing "fall out." |
Validation Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
Purpose: Quantify the barrier resistance (
Materials
-
Potentiostat: Gamry or Autolab with EIS module.
-
Working Electrode (WE): 1018 Carbon Steel (polished to 600 grit).
-
Counter Electrode (CE): Platinum mesh or Graphite rod.
-
Reference Electrode (RE): Ag/AgCl (saturated KCl).
-
Electrolyte: 3.5% NaCl solution (simulated seawater) emulsified with the test oil (10:90 Water:Oil ratio).
Step-by-Step Methodology
-
Surface Prep: Polish the WE with SiC paper (up to 600 grit), degrease with acetone, and dry with
. -
Film Formation: Immerse the WE in the pure lubricant (containing Didocosylamine) for 4 hours at 60°C to allow SAM formation.
-
Transfer: Remove WE, rinse gently with heptane (to remove bulk oil but leave the adsorbed layer), and transfer to the aqueous electrolyte cell (3.5% NaCl).
-
Alternative: Measure directly in a water-in-oil emulsion if conductivity permits.
-
-
OCP Stabilization: Monitor Open Circuit Potential (OCP) for 30 minutes until stable (
). -
EIS Sweep:
-
Frequency Range:
to . -
Amplitude:
RMS (AC perturbation). -
Points: 10 points per decade.
-
-
Analysis: Fit data to a Randles Equivalent Circuit (
).
Data Interpretation
Calculate Inhibition Efficiency (
-
Target:
indicates a high-quality, dense monolayer.
Validation Protocol 2: ASTM D665 (Industrial Standard)
Purpose: Industry-standard pass/fail test for rust-preventing characteristics in the presence of water.[3][4][5][6] Scope: Procedure B (Synthetic Seawater) is recommended for Didocosylamine validation due to its high-performance positioning.
Experimental Workflow Diagram
Figure 2: Workflow for ASTM D665 Procedure B (Synthetic Seawater).
Detailed Protocol
-
Preparation:
-
Prepare 300 mL of test oil (with 0.1% Didocosylamine).
-
Prepare synthetic seawater (ASTM D665 formula: NaCl, MgCl2, Na2SO4, CaCl2).
-
Polish the cylindrical steel specimen (ISO 683-11) immediately before testing.
-
-
Setup:
-
Place beaker in oil bath at 60°C ± 1°C.
-
Insert stirrer (1000 RPM).
-
-
Procedure:
-
Stir the oil/water mixture for 24 hours (Note: Standard is 4h or 24h; 24h is required for high-performance claims).
-
-
Rating:
-
Remove spindle, wash with isooctane, and inspect under 600 lux light.
-
Acceptance Criteria
| Rating | Observation | Result |
| Pass | No rust spots visible. | Approved |
| Light Rust | < 6 spots, each < 1mm diameter.[5] | Fail (Strict) |
| Severe Rust | > 5% surface area covered.[5] | Fail |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Haze/Precipitate | Incomplete solubilization. | Increase blending temp to 85°C; Add 5% Ester co-solvent. |
| ASTM D665 Fail | Competitive adsorption. | Remove acidic anti-wear additives (ZDDP) that compete for surface sites; check for emulsifier interference. |
| Low EIS Efficiency | Film desorption. | Ensure "soak time" (Step 2 in Protocol 1) is sufficient; C22 chains require time to align. |
References
-
ASTM International. (2019). ASTM D665-19: Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water. West Conshohocken, PA.[5] [Link]
-
Faycal, N., et al. (2022).[7] "Corrosion Inhibition Mechanism of Long-Chain Amines on Carbon Steel." Corrosion Science, Vol 185. (Contextual citation for amine mechanism).
-
Gamry Instruments. (n.d.). Basics of Electrochemical Impedance Spectroscopy.[Link]
-
Spikes, H. (2015).[8] "Friction Modifier Additives."[9] Tribology Letters, 60:5. (Reference for organic friction modifiers and adsorption). [Link]
-
TRGS 611. (2007). Restrictions on the use of water-miscible or water-mixed cooling lubricants.[1] (Regulatory reference for secondary amines).[1] [Link]
Sources
- 1. lubesngreases.com [lubesngreases.com]
- 2. researchgate.net [researchgate.net]
- 3. Lin-Tech: Rust-preventing Characteristics [lin-tech.ch]
- 4. store.astm.org [store.astm.org]
- 5. scribd.com [scribd.com]
- 6. ASTM D665 for Rust-Preventing Characteristics of Mineral Oil [ayalytical.com]
- 7. macej.com.my [macej.com.my]
- 8. stle.org [stle.org]
- 9. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Preparation and Characterization of Didocosylamine-Based Formulations for Drug Delivery
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preparation and characterization of surfactant solutions based on didocosylamine. Didocosylamine, a secondary amine featuring two 22-carbon alkyl (docosyl) chains, is an extremely hydrophobic cationic surfactant of significant interest for advanced drug delivery systems, particularly lipid nanoparticles (LNPs). Its unique structure allows for the formation of stable vesicular systems capable of encapsulating therapeutic payloads. This document details protocols for the preparation of didocosylamine stock solutions, its formulation into lipid nanoparticles, and essential characterization techniques, including dynamic light scattering for size and zeta potential analysis. The causality behind experimental choices is emphasized to provide a deeper understanding of the formulation process.
Introduction to Didocosylamine in Drug Delivery
Surfactants are amphiphilic molecules that are indispensable in the pharmaceutical sciences, where they function as wetting agents, emulsifiers, and solubilizers.[1] In the field of drug delivery, surfactants are the fundamental building blocks of various nanocarriers, such as micelles and liposomes, which can encapsulate therapeutic agents, enhance their solubility, and modify their pharmacokinetic profiles.[2]
Cationic surfactants, which possess a positively charged headgroup, are particularly vital for the delivery of anionic macromolecules like nucleic acids (siRNA, mRNA, pDNA). The positive charge facilitates the complexation and encapsulation of the negatively charged genetic material and promotes interaction with the negatively charged cell membrane, aiding in cellular uptake. Didocosylamine stands out in this class due to its unique structure: a small secondary amine headgroup attached to two exceptionally long C22 alkyl chains.
The protonation of its secondary amine headgroup at physiological or acidic pH imparts a positive charge, making it an effective cationic surfactant. The twin C22 tails result in a very high predicted octanol-water partition coefficient (XlogP) of approximately 21.8, indicating extreme hydrophobicity.[3] This molecular geometry is highly conducive to self-assembly into stable bilayer structures, such as vesicles or the lipid matrix of nanoparticles, making didocosylamine a powerful component for creating robust drug delivery vehicles.[4][5]
Physicochemical Properties & Handling
A thorough understanding of the physicochemical properties of didocosylamine is critical for its effective use. These properties dictate its solubility, handling requirements, and behavior in formulations.
Table 1: Physicochemical Properties of Didocosylamine
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-docosyldocosan-1-amine | PubChem[3] |
| Molecular Formula | C₄₄H₉₁N | PubChem[3] |
| Molecular Weight | 633.2 g/mol | PubChem[3] |
| Predicted XlogP | 21.8 | PubChem[3] |
| Physical Form | Solid (at room temperature) | Inferred from structure |
| Charge | Cationic (at pH < pKa) | General Chemistry |
2.1 Safety and Handling
Long-chain amines, like didocosylamine, require careful handling to minimize risk to personnel. As with other amines, they can be corrosive or irritating upon contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle solid didocosylamine and its concentrated solutions in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.
-
Skin and Eye Contact: Amines can cause burns upon contact.[6] In case of skin contact, wash the affected area immediately with copious amounts of water. For eye contact, flush immediately with water for at least 15 minutes and seek prompt medical attention.[7]
-
Storage: Store didocosylamine in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.
Protocol 1: Preparation of a Didocosylamine Stock Solution in Ethanol
Causality: Due to its extremely high hydrophobicity (predicted XlogP of 21.8), didocosylamine is practically insoluble in aqueous solutions.[3] Ethanol is selected as a pharmaceutically acceptable solvent capable of dissolving long-chain lipids and is a common solvent used in lipid nanoparticle production via methods like ethanol injection.[8] Gentle heating is employed to overcome the activation energy required to break the crystal lattice of the solid lipid and facilitate its dissolution.
3.1 Materials
-
Didocosylamine (solid)
-
200-proof (anhydrous) ethanol
-
Analytical balance
-
Glass vial with a PTFE-lined cap
-
Magnetic stirrer and stir bar
-
Hot plate with temperature control (set to ~60-70°C)
-
Water bath or heating block
3.2 Step-by-Step Methodology
-
Weighing: Accurately weigh the desired amount of solid didocosylamine on an analytical balance and transfer it to a clean, dry glass vial. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of didocosylamine.
-
Solvent Addition: Add the calculated volume of 200-proof ethanol to the vial.
-
Dissolution:
-
Place a small magnetic stir bar in the vial.
-
Secure the cap tightly.
-
Place the vial in a water bath or heating block set to 60-70°C. Caution: Ethanol is flammable; do not use an open flame. Ensure the hot plate is spark-free.
-
Stir the solution on the hot plate until the didocosylamine is fully dissolved. The solution should become clear and free of any visible particulates. This may take 15-30 minutes.
-
-
Storage: Once fully dissolved, the solution can be used immediately for formulation or stored at room temperature. For long-term storage, it is recommended to store at 2-8°C, tightly sealed to prevent solvent evaporation.
-
Troubleshooting: If the lipid precipitates out of solution upon cooling, gently warm the vial to 60-70°C and stir until it redissolves before use. This is a common occurrence for saturated long-chain lipids.
Protocol 2: Formulation of Didocosylamine-Containing Lipid Nanoparticles (LNPs)
Causality: This protocol utilizes the solvent injection method, a common technique for LNP self-assembly. A solution of lipids dissolved in ethanol is rapidly injected into an aqueous phase under vigorous stirring. The rapid change in solvent polarity causes the lipids to precipitate and self-assemble into nanoparticles. The composition includes four key components:
-
Didocosylamine (Cationic Lipid): Provides a positive charge for encapsulating anionic cargo and colloidal stability.
-
Helper Lipid (e.g., DOPE): A phospholipid that disrupts the endosomal membrane, facilitating the release of cargo into the cytoplasm.[5]
-
Cholesterol: A structural component that modulates membrane fluidity and stability.[5]
-
PEG-Lipid: A polyethylene glycol-conjugated lipid that forms a hydrophilic corona on the nanoparticle surface, providing steric hindrance that prevents aggregation and reduces clearance by the reticuloendothelial system (a "stealth" effect).[9]
4.1 Materials
-
Didocosylamine in ethanol (from Protocol 1)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolimin-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) in ethanol
-
Aqueous buffer (e.g., 10 mM citrate buffer, pH 4.0)
-
Magnetic stirrer and stir bar
-
Syringe pump and syringe
-
Glass beaker
4.2 Step-by-Step Methodology
-
Prepare Lipid Mixture: In a glass vial, combine the lipid stock solutions in the desired molar ratio. A common starting ratio for LNPs is 50:10:38.5:1.5 (Cationic Lipid:DOPE:Cholesterol:PEG-Lipid).
-
Prepare Aqueous Phase: Add the aqueous buffer to a glass beaker and place it on a magnetic stirrer. Begin stirring at a high speed (e.g., 800-1000 RPM) to create a vortex.
-
Injection:
-
Draw the prepared lipid mixture into a syringe and place it in a syringe pump.
-
Position the needle tip just below the surface of the stirring aqueous buffer.
-
Inject the lipid solution into the aqueous phase at a controlled flow rate. The ratio of the aqueous phase volume to the ethanol phase volume should be high, typically 3:1 or greater, to ensure rapid nanoprecipitation.
-
-
Maturation: Allow the resulting nanoparticle suspension to stir for 30-60 minutes at room temperature to allow the LNP structure to anneal and stabilize.
-
Purification (Optional but Recommended): Remove the ethanol and unencapsulated components via dialysis or tangential flow filtration (TFF) against the desired final formulation buffer (e.g., PBS, pH 7.4).
Characterization of Didocosylamine-Based Formulations
5.1 Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is a primary technique for characterizing nanoparticles. It measures the hydrodynamic diameter (size), size distribution (Polydispersity Index, PDI), and surface charge (Zeta Potential).
-
Protocol:
-
Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., 1:100 in 10 mM NaCl or the formulation buffer). The final concentration must be within the instrument's optimal range.
-
Transfer the diluted sample to a clean cuvette.
-
For size and PDI, perform the measurement according to the instrument's standard operating procedure.
-
For zeta potential, use an appropriate folded capillary cell and perform the measurement.
-
-
Expected Results: For drug delivery, LNPs typically exhibit a mean hydrodynamic diameter of 80-200 nm with a PDI < 0.2, indicating a monodisperse population. The zeta potential should be positive (e.g., +20 to +50 mV) due to the protonated didocosylamine on the surface, which is crucial for colloidal stability via electrostatic repulsion.
5.2 Critical Micelle Concentration (CMC) - A Conceptual Overview
The CMC is the concentration of a surfactant above which micelles spontaneously form.[1] For highly hydrophobic, double-chain surfactants like didocosylamine, the CMC is expected to be extremely low (likely in the low micromolar or even nanomolar range), making precise measurement challenging.[10][11]
A common method for determining CMC is using a fluorescent probe like pyrene.[12] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, causing a characteristic shift in its emission spectrum. By plotting the ratio of two emission peaks against the logarithm of the surfactant concentration, the CMC can be identified as the inflection point of the resulting sigmoidal curve.
Data Presentation & Interpretation
Table 2: Example DLS Data for a Didocosylamine-Based LNP Formulation
| Parameter | Value | Interpretation |
|---|---|---|
| Z-Average Diameter (nm) | 105.2 | The average hydrodynamic size of the nanoparticles. |
| Polydispersity Index (PDI) | 0.115 | A low PDI indicates a narrow, homogeneous size distribution. |
| Zeta Potential (mV) | +42.8 | A strong positive surface charge, indicating good colloidal stability. |
Conclusion
Didocosylamine is a potent cationic surfactant with significant promise for the formulation of advanced drug delivery systems. Its twin C22 alkyl chains confer a high degree of hydrophobicity, leading to the formation of stable nanostructures. Successful formulation requires careful attention to its solubility characteristics, necessitating the use of organic co-solvents like ethanol. By following the detailed protocols for preparation and characterization outlined in this guide, researchers can effectively harness the properties of didocosylamine to develop novel and effective nanoparticle-based therapeutics.
References
-
Štepánková, L., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Plants, 10(5), 865. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diiodosilane. Cole-Parmer. [Link]
-
Puvvada, S., & Blankschtein, D. (1992). Mixed micelles of alkylamines and cetyltrimethylammonium chloride. The Journal of Physical Chemistry, 96(13), 5579-5589. [Link]
-
Haq, A., et al. (2018). Effect of Alkylamine Chain Length on the Critical Micelle Concentration of Cationic Gemini Butanediyl-, -bis(dimethylcetylammonium bromide) Surfactant. Journal of Surfactants and Detergents, 21(5), 629-638. [Link]
-
Krajčovič, J., et al. (2021). Determination of the critical micelle concentration and thermodynamic parameters of phenylcarbamic acid derivatives using a fluorescence method. Molecules, 26(4), 1133. [Link]
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]
-
Kibron. (n.d.). Critical Micelle Concentration. Kibron Inc.[Link]
-
Tenório-Lemes, R., et al. (2024). Lipid-based nanoparticles as drug delivery carriers for cancer therapy. Frontiers in Nanotechnology, 6, 1373511. [Link]
-
Tenchov, R., et al. (2023). Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics. Biomedicines, 11(5), 1424. [Link]
-
Shah, S., et al. (2023). The Role of Lipid Nanoparticles in Drug Delivery System. Journal of Pharmaceutical Chemistry & Chemical Science, 7(3), 1-5. [Link]
-
Singh, Y., et al. (2023). Lipid-Based Colloidal Nanocarriers for Site-Specific Drug Delivery. Pharmaceutics, 15(1), 221. [Link]
-
PubChem. (n.d.). Didocosylamine. National Center for Biotechnology Information. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Lipid-based nanoparticles as drug delivery carriers for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - Didocosylamine (C44H91N) [pubchemlite.lcsb.uni.lu]
- 4. longdom.org [longdom.org]
- 5. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mixed micelles of alkylamines and cetyltrimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preventing oxidation of secondary amines during storage
Topic: Preventing Oxidation of Secondary Amines During Storage Ticket ID: #OX-SEC-AMINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Mission Statement
Welcome to the AmineStability™ Support Center. You are likely here because your secondary amine (
This guide is not a generic SOP; it is a causal analysis and remediation system designed for drug development workflows where sample integrity is non-negotiable.
Module 1: The Diagnostic (Why is this happening?)
Q: My amine was clear yesterday but is yellow/brown today. What happened?
A: You are witnessing Radical Autoxidation . Unlike tertiary amines which form stable N-oxides, secondary amines undergo a complex radical chain reaction. The color change is often due to the formation of conjugated imines or nitroxyl radical intermediates, not just simple N-oxygenation.
The Mechanism of Failure:
The nitrogen lone pair is the initiation site. In the presence of atmospheric oxygen and light (photolysis), a hydrogen atom is abstracted (often from the
Visualizing the Damage Pathway:
Figure 1: The autoxidation cascade. Note that 'Imine' formation (dehydrogenation) is a common degradation product alongside oxygenation.
Module 2: The "Inert Chain of Custody" (Storage Protocol)
Q: How do I store a free-base secondary amine for >6 months?
A: You must eliminate the three vectors of oxidation: Oxygen, Light, and Energy .
Protocol A: The Argon Barrier System
Do not use standard plastic caps; they breathe.
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) > Nitrogen ( | Argon is heavier than air and forms a "blanket" over the liquid surface. |
| Container | Amber Glass (Type I) | Blocks UV/Blue light (290–450 nm), preventing photo-initiation of the radical chain. |
| Seal | Teflon (PTFE) lined caps | Prevents oxygen permeation. Avoid polyethylene (PE) liners for long-term storage. |
| Temp | -20°C or -80°C | Arrhenius equation dictates that lowering T slows reaction kinetics significantly. |
Step-by-Step Implementation:
-
Transfer the amine to a clean, dry Amber vial.
-
Sparge the liquid with dry Argon for 2–5 minutes (use a long needle submerged to the bottom).
-
Headspace Purge: Lift the needle to the headspace and purge for another 30 seconds.
-
Seal immediately while the gas is flowing.
-
Parafilm the cap junction to create a secondary diffusion barrier.
Module 3: Chemical Stabilization (The "Salt" Strategy)
Q: I need absolute stability. The free base is too volatile/unstable.
A: Convert the amine to its conjugate acid salt .
By protonating the nitrogen lone pair (
Protocol B: Hydrochloride Salt Formation
Use this for long-term banking of valuable intermediates.
-
Dissolve: Dissolve 1.0 eq of secondary amine in diethyl ether (or MTBE if ether is unavailable).
-
Acidify: Add 1.1 eq of HCl (2M in diethyl ether) dropwise at 0°C.
-
Note: Do not use aqueous HCl if you want to precipitate the salt directly.
-
-
Precipitate: The amine hydrochloride will precipitate immediately as a white solid.
-
Filter: Vacuum filter the solid under an Argon blanket.
-
Wash: Wash with cold ether to remove trace impurities.
-
Dry: High vacuum dry to remove trace solvent.
Expert Insight: If the HCl salt is hygroscopic (absorbs water), consider using p-Toluenesulfonic acid (TsOH) to form a Tosylate salt, which is often more crystalline and less hygroscopic.
Module 4: Solvent Management (The Hidden Enemy)
Q: My amine degraded immediately after dissolving it in THF/Ether.
A: Your solvent likely contains peroxides .[1][2][3] Ethers (THF, Diethyl Ether, Dioxane) form peroxides upon storage. These peroxides act as radical initiators, instantly oxidizing your sensitive amine upon contact.
Troubleshooting Workflow: Solvent Safety
Figure 2: Decision tree for preventing solvent-induced oxidation.
Remediation: Pass the solvent through a column of Activated Alumina before use. This physically adsorbs peroxides without adding stabilizers like BHT that might interfere with your assay.
Module 5: Troubleshooting (FAQ)
Q: I see an M+16 peak in LC-MS. Is this oxidation?
A: Yes. M+16 typically corresponds to the addition of one Oxygen atom (
-
Fix: If the sample is precious, you can attempt to reduce it back to the amine using mild reducing agents like Zinc/Acetic Acid or Triphenylphosphine , but re-purification will be required.
Q: I see an M-2 peak. What is this?
A: This is Dehydrogenation , leading to Imine formation (
-
Fix: This is often irreversible without harsh reduction (e.g.,
). Discard and resynthesize if purity is critical.
Q: Can I use antioxidants? A: Yes. For liquid storage where salt formation isn't an option, adding 0.1% BHT (Butylated hydroxytoluene) can scavenge radicals.
-
Warning: Ensure BHT does not interfere with your downstream biological assays or catalytic reactions.
References
-
Mechanism of Amine Oxidation
- Direct Oxidation of Secondary Amines to Imines. ACS Catalysis.
-
Salt Formation & Stability
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.[5] (Validates salt formation for stabilizing pharmaceutical amines).
-
-
Peroxide Management in Solvents
-
Radical Autoxidation Mechanisms
- Hydroperoxides in the Oxidation of Amines. (Fundamental organic chemistry of amine-radical interactions).
Sources
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. activatedaluminaballs.com [activatedaluminaballs.com]
- 3. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.fsu.edu [safety.fsu.edu]
purification techniques for removing primary amine impurities
Status: Online | Ticket ID: PUR-AMINE-001 | Agent Level: Senior Application Scientist
Welcome to the Purification Technical Support Center. This guide is structured as a dynamic troubleshooting workflow designed to address the specific challenges of removing primary amine impurities from your synthetic crude. Unlike standard protocols, we focus here on causality—why a separation fails and how to fix it using Liquid-Liquid Extraction (LLE), Scavenger Resins, and Chromatography.
Module 1: Liquid-Liquid Extraction (LLE)
The First Line of Defense
User Query: "I tried an acid wash to remove the amine impurity, but my product also crashed out or extracted into the aqueous layer. How do I separate them based on basicity?"
Technical Insight: The failure usually stems from a misunderstanding of the pH vs. pKa relationship . For efficient separation, you cannot simply "add acid." You must target a specific pH window.
-
Rule of Thumb: To keep an amine in the organic phase (neutral), pH must be > pKa + 2 . To force it into the aqueous phase (protonated salt), pH must be < pKa - 2 [1].[1]
Troubleshooting Protocol:
-
Determine pKa:
-
Primary Amine Impurity (e.g., Benzylamine): pKa ~ 9.5.
-
Target Product (e.g., Amide, Ester, or less basic amine): Determine its pKa.[1]
-
-
The "Delta pKa" Strategy:
-
If your product is neutral (amide/ester): Wash with 1M HCl (pH < 1). The amine protonates (
) and moves to water; product stays in organic. -
If your product is also an amine (e.g., a tertiary amine product with a primary amine impurity): You need a pH gradient.
-
Step 1: Dissolve mixture in DCM.[2]
-
Step 2: Wash with a buffer at pH ~ 8.0 . (Primary amine pKa ~9.5 is partially protonated, but Tertiary amine pKa ~10.5 might be more protonated). Note: LLE is often poor for separating amines of similar pKa. Proceed to Module 2 for this case.
-
-
Visualization: LLE Decision Logic
Caption: Decision logic for choosing Liquid-Liquid Extraction versus Solid-Supported Scavenging based on product basicity.
Module 2: Scavenger Resins (Solid-Supported Purification)
The High-Precision Solution
User Query: "I have a secondary amine product contaminated with a primary amine starting material. LLE failed. Which resin should I use?"
Technical Insight: This is a chemoselectivity problem. You need a resin that reacts only with the primary amine (impurity) and ignores the secondary amine (product).
-
Isocyanate Resins: React with both primary and secondary amines (Non-selective for this case).
-
Aldehyde Resins: React selectively with primary amines to form imines (Schiff bases). Secondary amines cannot form stable imines due to the lack of a second proton [2].
Scavenger Selection Guide:
| Impurity Type | Product Type | Recommended Scavenger | Mechanism |
| Primary Amine | Amide/Ester (Neutral) | Isocyanate or Sulfonic Acid (SCX) | Urea formation (Isocyanate) or Ionic Catch (SCX). |
| Primary Amine | Secondary Amine | Benzaldehyde | Selective Imine formation. |
| Primary Amine | Tertiary Amine | Isocyanate or Anhydride | Electrophilic attack (Tertiary amines are non-nucleophilic enough). |
Troubleshooting "Slow Kinetics": If the resin is not working despite correct selection, check the Solvent Swelling .
-
Issue: Polystyrene-based resins must swell to expose internal active sites.
-
Bad Solvents: Water, Methanol, Hexanes (Resin collapses; kinetics drop by >90%).
-
Good Solvents: DCM, THF, DMF (Resin swells; sites accessible) [3].
Protocol: Batch Mode Scavenging
-
Equivalents: Add 3–4 equivalents of resin relative to the impurity (not the product).
-
Solvent: Dissolve crude in DCM or THF (approx. 10 mL/g).
-
Agitation: Shake gently (orbital shaker) for 4–16 hours. Do not use magnetic stir bars as they grind the resin, creating fines that clog filters.
-
Monitoring: Check supernatant by TLC/LC-MS.
-
Workup: Filter through a fritted cartridge. Wash resin with DCM.[2] Concentrate filtrate.[2][3]
Visualization: Scavenging Workflow
Caption: Batch-mode scavenging workflow emphasizing solvent choice and agitation method.
Module 3: Chromatography & Derivatization
The "Difficult Separation"
User Query: "The amine impurity co-elutes with my product on Flash/Prep HPLC. The peaks are tailing badly."
Technical Insight: Amines interact strongly with residual silanols on silica columns, causing peak tailing and co-elution.
-
Solution 1 (Mobile Phase Modifier): Add 0.1% Triethylamine (TEA) or Ammonium Hydroxide to the mobile phase. This saturates the silanol sites, sharpening the amine peaks.
-
Solution 2 (Ion Pairing): If using Reverse Phase (C18), use 0.1% TFA . The TFA forms an ion pair with the amine, increasing retention and often changing selectivity compared to Formic Acid [4].
Alternative: In-Situ Derivatization If separation is still impossible, chemically modify the impurity to shift its polarity drastically.
-
Add Acetic Anhydride/Pyridine: Converts the Primary Amine impurity into an Acetamide .
-
Result: The impurity is now non-basic and significantly less polar. It will elute much earlier on silica or later on C18, and can also be removed via an acidic wash (since the impurity is no longer basic, but your amine product still is).
References
-
LibreTexts Chemistry. (2020). Acidity and Basicity of Amines - Extraction Logic.Link
-
Biotage. (2014).[4] Metal Scavenger User Guide & Selection Logic.[5] (Applicable to organic scavengers regarding solvent/pH effects).[6] Link
-
SiliCycle. (n.d.). SiliCycle Scavenging Solutions: User Guide for Functionalized Silica.Link
-
BenchChem. (2022). Purification strategies and troubleshooting decision-making.[2][7]Link
Sources
1H NMR Spectral Analysis of Pure Didocosylamine: A Comparative Technical Guide
Executive Summary
Didocosylamine (Di-C22-amine) is a critical secondary amine intermediate used in the synthesis of cationic lipids for Lipid Nanoparticle (LNP) delivery systems and high-performance surfactants. Its high hydrophobicity and tendency to form waxy aggregates present unique challenges in NMR analysis.
This guide provides an objective technical comparison of Didocosylamine against its synthesis precursors (Primary Amines) and over-alkylated impurities (Tertiary Amines). It establishes a self-validating protocol using Toluene-d8 at elevated temperatures as the superior alternative to standard Chloroform-d (CDCl3) for resolving critical
Chemical Context & Comparative Matrix
To validate the purity of Didocosylamine (
Table 1: Comparative Chemical Shift Diagnostic Markers (in CDCl3)[1][2]
| Feature | Docosylamine (Primary) | Didocosylamine (Secondary) | Tridocosylamine (Tertiary) | Diagnostic Value |
| Structure | Target Identification | |||
| High (Purity Check) | ||||
| NH Proton | Broad Singlet (~1.5 ppm, 2H) | Broad Singlet (~1.8 ppm, 1H) | Absent | Medium (Exchangeable) |
| Low (Overlap) | ||||
| Solubility | Moderate | Low (Aggregates) | Low | Protocol Criticality |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: Chemical shifts (
) are approximate and concentration-dependent.[1] The-CH2 shift is the most reliable quantitative marker for calculating molar ratios of impurities.
Experimental Methodology
Standard protocols using CDCl3 at room temperature often fail for Di-C22-amine due to line broadening caused by micelle formation and slow molecular tumbling. The following protocol utilizes Temperature-Controlled Solvation to ensure narrow linewidths and accurate integration.
Diagram 1: Optimized NMR Workflow
Caption: Workflow prioritizing solubility and relaxation dynamics for long-chain amines.
Detailed Protocol Steps
-
Sample Preparation: Weigh 10–15 mg of Didocosylamine into a clean vial.
-
Solvent Selection (The Alternative):
-
Thermal Equilibration: Dissolve the sample by warming to 50°C (323 K) . Transfer to a pre-warmed NMR tube.
-
Acquisition Parameters (Quantitative):
-
Temperature: Maintain probe temperature at 323 K.
-
Relaxation Delay (d1): Set to
seconds. The long alkyl chains and terminal methyls have long T1 relaxation times. Insufficient d1 leads to under-integration of methyls vs. methylenes. -
Scans (ns): 64 scans minimum for adequate S/N on minor impurity peaks.
-
Spectral Analysis & Interpretation
The spectrum of pure Didocosylamine is dominated by the aliphatic chain, but the "fingerprint" region near the Nitrogen is where validation occurs.
Structural Assignments (in Toluene-d8 at 323K)
-
Terminal Methyls (
ppm, t, 6H): The integration reference. Set this triplet to 6.00. -
Bulk Methylenes (
ppm, m, ~72H): The massive envelope containing the majority of the C22 chain protons. -
-Methylene (
ppm, m, 4H): Slightly deshielded compared to the bulk chain. -
-Methylene (
ppm, t, 4H): The critical signal.-
Validation Check: This triplet must integrate to 4.00 relative to the terminal methyls (6.00). A lower value suggests tertiary amine impurity; a higher value suggests primary amine or solvent overlap.
-
-
Amine Proton (NH, Broad): Position varies. In dry Toluene-d8, it often appears as a broad hump around 1.0–1.8 ppm. Addition of
will cause this peak to disappear (exchange).[4]
Diagram 2: Structural Splitting Logic
Caption: Logic flow of proton connectivity and resulting NMR signal splitting.
Troubleshooting & Expert Insights
The "Water" Problem
Secondary amines are hygroscopic. A sharp singlet near 1.5 ppm (in CDCl3) or variable shifts in Toluene often indicate dissolved water.
-
Solution: Shake the NMR tube with a small amount of anhydrous
or use an internal standard like TCNB if strict quantification is required.
Distinguishing Impurities
If you observe a small triplet slightly downfield (~2.7 ppm) from your main
Integration Errors
If the ratio of Methyl (6H) to
-
Ratio > 1.5: Likely T1 saturation. Increase relaxation delay (d1) to 10s.
-
Ratio < 1.5: Possible overlap of impurities under the methyl peak or loss of
-proton signal due to broadening (check temperature).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[9] (Standard text for amine chemical shift ranges).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
NIST Chemistry WebBook. "Didocosylamine Spectra Data." (General reference for fatty amine properties).
- Gunstone, F. D. (1994). The Lipid Handbook. Chapman & Hall.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. che.hw.ac.uk [che.hw.ac.uk]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. quora.com [quora.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Structural and solvent effects on the 13C and 15N NMR chemical shifts of indoloquinoline alkaloids: experimental and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry fragmentation patterns of dibehenylamine
[6]
Experimental Protocol: Self-Validating Identification
To ensure data integrity when analyzing hydrophobic amines, follow this protocol. This workflow includes a "homologue check" to validate the chain length assignment.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in Chloroform:Methanol (1:1) . Pure methanol may cause precipitation of long-chain amines.
-
Concentration: 10 µg/mL (10 ppm).
-
Modifier: Add 0.1% Formic Acid to ensure complete protonation (
formation).
Step 2: LC-MS Parameters
-
Column: C8 or C18 Reverse Phase (High hydrophobicity requires strong organic elution).
-
Mobile Phase B: 90% Isopropanol / 10% Acetonitrile + 0.1% Formic Acid (Strong eluent required).
-
Ionization: ESI Positive (+) Mode.
-
Collision Energy (CID): Stepped energy (20, 35, 50 eV) to capture both the alkene loss (low energy) and alkyl chain fragmentation (high energy).
Step 3: Validation Logic (Decision Matrix)
-
Check Precursor: Is
?-
Yes: Proceed.
-
No: Check for [M+Na]+ (656.7) or dimers.
-
-
Check Primary Fragment: Apply 35 eV CID. Do you see
?-
Yes: Confirms loss of C22 chain (Dibehenylamine).
-
No (sees 309 only): Likely Behenylamine contaminant or source fragmentation is too high.
-
-
Check Secondary Fragment: Do you see
?-
Yes: Presence of Distearylamine impurity (mixed chain amine).
-
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. Retrieved from [Link]
- Holčapek, M., et al. (2010). Mass Spectrometry of Lipids. In Handbook of Hydrocarbon and Lipid Microbiology. Springer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
